molecular formula C9H2BrF9 B13925870 3,4,5-Tris(trifluoromethyl)bromobenzene

3,4,5-Tris(trifluoromethyl)bromobenzene

Cat. No.: B13925870
M. Wt: 361.00 g/mol
InChI Key: NNSSUELHWFZSGL-UHFFFAOYSA-N
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Description

3,4,5-Tris(trifluoromethyl)bromobenzene is an organic compound characterized by the presence of three trifluoromethyl groups and a bromine atom attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4,5-Tris(trifluoromethyl)bromobenzene typically involves the bromination of 2,3,4-trifluoromethyl aniline. The process begins with the dispersion of 2,3,4-trifluoromethyl aniline in a solvent, followed by the addition of bromine to carry out a bromination reaction. This results in the formation of 2,3,4-trifluoro-6-bromaniline. The next step involves a diazotization reaction, where sodium nitrite is dissolved in sulfuric acid and added to the 2,3,4-trifluoro-6-bromaniline. Finally, a desamination reaction is carried out using hypophosphorous acid and a copper catalyst to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

3,4,5-Tris(trifluoromethyl)bromobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4,5-Tris(trifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl groups are electron-withdrawing, which affects the electron density on the benzene ring and makes it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)bromobenzene
  • 1,3,5-Tris(trifluoromethyl)benzene
  • 3-Bromobenzotrifluoride

Uniqueness

3,4,5-Tris(trifluoromethyl)bromobenzene is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H2BrF9

Molecular Weight

361.00 g/mol

IUPAC Name

5-bromo-1,2,3-tris(trifluoromethyl)benzene

InChI

InChI=1S/C9H2BrF9/c10-3-1-4(7(11,12)13)6(9(17,18)19)5(2-3)8(14,15)16/h1-2H

InChI Key

NNSSUELHWFZSGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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